molecular formula C10H15N3O B3008878 (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol CAS No. 1248954-85-9

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol

Cat. No.: B3008878
CAS No.: 1248954-85-9
M. Wt: 193.25
InChI Key: OQSRLEYHPCRRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a pyrimidine moiety and a hydroxymethyl group. This structure combines the rigidity of the pyrimidine ring with the conformational flexibility of the piperidine scaffold, making it a valuable intermediate in medicinal chemistry and materials science.

The compound’s physicochemical properties, such as hydrogen bond donor/acceptor capacity and topological polar surface area (TPSA), are critical for its interactions in biological systems.

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-4-1-2-7-13(9)10-11-5-3-6-12-10/h3,5-6,9,14H,1-2,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSRLEYHPCRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine ring.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production methods for (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine-Piperidine Scaffolds

The substitution pattern on the pyrimidine ring and piperidine backbone significantly influences physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name CAS Number Molecular Formula Substituents (Pyrimidine/Piperidine) Key Properties (HBD/HBA, TPSA) Reference
(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol Not Provided C10H14N3O -NH- linkage, -CH2OH Likely: HBD=1, HBA=5, TPSA≈50 N/A
[1-(2-Chloropyrimidin-4-yl)piperidin-2-yl]methanol 1250197-70-6 C10H14ClN3O -Cl at pyrimidine C4 HBD=1, HBA=4, TPSA=49.2
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol 914636-85-4 C11H14F3N3O -CF3 at pyrimidine C4 HBD=1, HBA=7, TPSA=49.2
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 1228666-40-7 C10H13FN2O Pyridine instead of pyrimidine HBD=1, HBA=4, TPSA=44.5

Key Observations :

  • Chlorine vs.
  • Pyrimidine vs. Pyridine Scaffolds: Replacing pyrimidine with pyridine (e.g., (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) lowers TPSA (44.5 vs. ~50 Ų), suggesting reduced polarity and enhanced membrane permeability .
  • Positional Isomerism : The hydroxymethyl group’s position on the piperidine ring (e.g., piperidin-2-yl vs. piperidin-4-yl) may affect conformational stability and intramolecular interactions .

Biological Activity

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, specifically at the 2-position. The hydroxymethyl group adds to its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has shown that derivatives of compounds similar to (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol exhibit notable anticancer activities. For instance, studies on piperidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays .

Case Study:
A study synthesized multiple piperidine derivatives and evaluated their anticancer activity. The most potent derivative exhibited an IC50 value of 7.5 μM against MCF-7 cells, demonstrating superior activity compared to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Preliminary studies suggest that (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol may possess antibacterial and antifungal activities due to its structural features, which allow interaction with microbial enzymes or receptors.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameActivity TypeEffective Concentration (MIC)
1-(5-Chloro-pyrimidin-2-yl)-piperidinAntibacterial0.25 - 1 μg/mL
1-(5-Chloro-pyrimidin-4-yl)-piperidinAntifungal250 μg/mL

The biological activity of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol is hypothesized to involve binding interactions with specific enzymes or receptors, leading to altered cellular pathways. For example, its interaction with tubulin has been noted in similar compounds that inhibit cell cycle progression by preventing tubulin polymerization .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the piperidine and pyrimidine rings significantly affect the compound's biological activity. Variations in substituents can enhance selectivity and potency against specific targets.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Hydroxymethyl group presenceIncreases binding affinity
Chlorine substitution on pyrimidineEnhances antimicrobial properties
Positioning of piperidine nitrogenAffects anticancer efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.